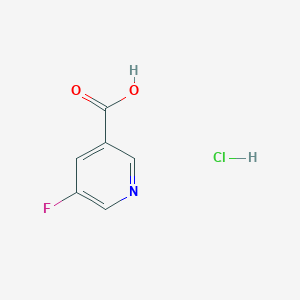
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate, also known as 4-Fluorobenzyl-3-methylpyrazole-5-carboxylate, is a chemical compound with a variety of uses. It is a white crystalline solid that is soluble in methanol, ethanol, and water. It has a melting point of around 180°C and a boiling point of around 314°C. This compound has been used for a variety of applications, including as a pharmaceutical intermediate, as a catalyst, and as a reagent in organic synthesis.
Scientific Research Applications
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of new compounds, and as a pharmaceutical intermediate. It has also been used as a ligand in the synthesis of coordination complexes and as a reagent in the synthesis of heterocyclic compounds.
Mechanism of Action
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a ligand that binds to metal ions to form coordination complexes. These complexes are then used in a variety of reactions, such as catalyzing organic reactions and forming heterocyclic compounds. The compound also acts as a reagent in organic synthesis, allowing for the formation of new compounds.
Biochemical and Physiological Effects
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is not known to have any significant biochemical or physiological effects. The compound is not known to be toxic or to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a useful reagent in organic synthesis and can be used in a variety of laboratory experiments. The compound is relatively inexpensive and easy to obtain. It is also soluble in a variety of organic solvents, making it easy to work with. However, the compound has a relatively low boiling point, so it should be handled with care to avoid losses due to evaporation.
Future Directions
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has potential for use in a variety of applications, including as a pharmaceutical intermediate, as a catalyst, and as a reagent in organic synthesis. Further research is needed to explore the potential of this compound in these areas. Additionally, research is needed to explore the potential of this compound as a ligand in the synthesis of coordination complexes and as a reagent in the synthesis of heterocyclic compounds. Finally, further research is needed to explore the potential of this compound as an additive or catalyst in industrial processes.
Synthesis Methods
Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate can be synthesized by reacting 4-fluorobenzaldehyde with methylhydrazine in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of around 80°C. The resulting product is a white solid which can be purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-7-12(13(17)18-2)16(15-9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHBSWORYQPQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorobenzyl)-3-methyl-1h-pyrazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)








![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
